6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one
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Overview
Description
The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene. It also contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spiro compound that contains both oxygen and nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,4-dioxa-8-azaspiro[4.5]decane group, possibly through a reaction involving a piperidone derivative . The chromen-2-one group could potentially be formed through a condensation reaction or through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro group. Spiro compounds are typically more rigid than their non-spiro counterparts, which can have implications for their chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions. The chromen-2-one group could potentially undergo electrophilic aromatic substitution reactions, while the 1,4-dioxa-8-azaspiro[4.5]decane group could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chromen-2-one group could potentially make the compound aromatic and relatively stable . The 1,4-dioxa-8-azaspiro[4.5]decane group could potentially make the compound more polar .Scientific Research Applications
6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one has been studied extensively due to its potential applications in medicine, biochemistry, and chemical engineering. This compound has been investigated as a potential inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). It has also been studied as a potential inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and for its potential role in the regulation of gene expression.
Mechanism of Action
The mechanism of action of 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of the enzymes cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4). In addition, it is believed that this compound may act as an anti-inflammatory agent and may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been studied for its potential role in the inhibition of the enzymes cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4). In addition, it has been studied for its potential use as an anti-inflammatory agent and for its potential role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one in laboratory experiments include its ability to inhibit the enzymes cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4). In addition, this compound may act as an anti-inflammatory agent and may play a role in the regulation of gene expression. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood and its effects on biochemical and physiological processes are still being studied.
Future Directions
The potential future directions for 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one include further investigation into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential use as an anti-inflammatory agent and its potential role in the regulation of gene expression. Finally, further studies could be conducted to determine the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one involves the reaction of 4-hydroxy-2H-chromen-2-one with chloroacetic acid in the presence of a base. The resulting compound is then reacted with a diazo compound to form the desired this compound. The reaction scheme is as follows:
4-hydroxy-2H-chromen-2-one + chloroacetic acid → 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-oneydroxy-2H-chromen-2-one
6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-oneydroxy-2H-chromen-2-one + diazo compound → this compound
properties
IUPAC Name |
6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c18-13-1-2-15-14(10-13)12(9-16(20)23-15)11-19-5-3-17(4-6-19)21-7-8-22-17/h1-2,9-10H,3-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMRNJXFPYNQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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